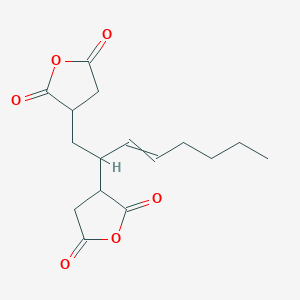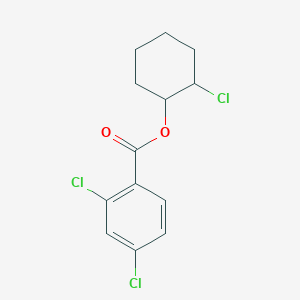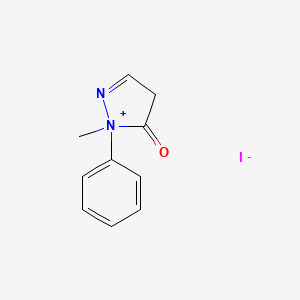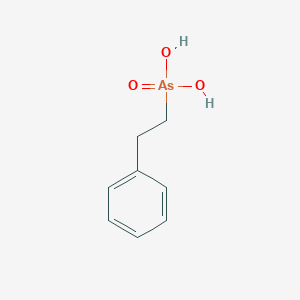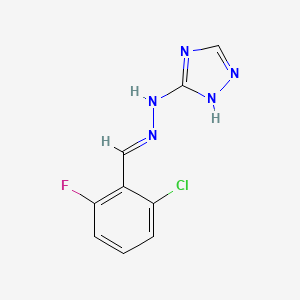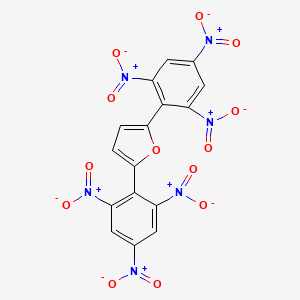
2,5-Bis(2,4,6-trinitrophenyl)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(2,4,6-trinitrophenyl)furan is a chemical compound known for its unique structure and properties It is a derivative of furan, a heterocyclic organic compound, and contains two 2,4,6-trinitrophenyl groups attached to the furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,4,6-trinitrophenyl)furan typically involves the nitration of 2,5-diphenylfuran. The nitration process requires the use of strong nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the implementation of safety measures to prevent any hazardous incidents. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
化学反応の分析
Types of Reactions
2,5-Bis(2,4,6-trinitrophenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The nitro groups on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation can result in the formation of nitro-substituted furan derivatives.
科学的研究の応用
2,5-Bis(2,4,6-trinitrophenyl)furan has several scientific research applications, including:
Materials Science: The compound is studied for its potential use in the development of high-performance materials, such as polymers and composites.
Explosives: Due to its high energy content, it is investigated as a potential component in explosive formulations.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs.
Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques.
作用機序
The mechanism of action of 2,5-Bis(2,4,6-trinitrophenyl)furan involves its interaction with molecular targets and pathways. The nitro groups on the phenyl rings play a crucial role in its reactivity. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. In materials science, its unique structure contributes to its mechanical and thermal properties.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups.
Hexanitrostilbene (HNS): Another high-energy compound used in explosive formulations.
2,5-Bis(4-nitrophenyl)furan: A related compound with fewer nitro groups.
Uniqueness
2,5-Bis(2,4,6-trinitrophenyl)furan is unique due to its specific arrangement of nitro groups and the presence of the furan ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
65418-96-4 |
|---|---|
分子式 |
C16H6N6O13 |
分子量 |
490.25 g/mol |
IUPAC名 |
2,5-bis(2,4,6-trinitrophenyl)furan |
InChI |
InChI=1S/C16H6N6O13/c23-17(24)7-3-9(19(27)28)15(10(4-7)20(29)30)13-1-2-14(35-13)16-11(21(31)32)5-8(18(25)26)6-12(16)22(33)34/h1-6H |
InChIキー |
PRHKRGIYGFKUHD-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



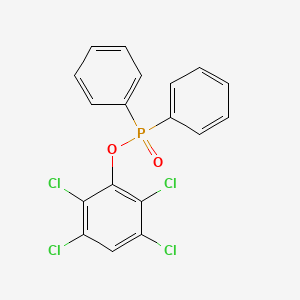
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
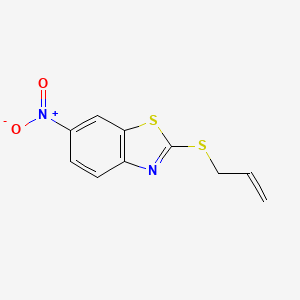
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
